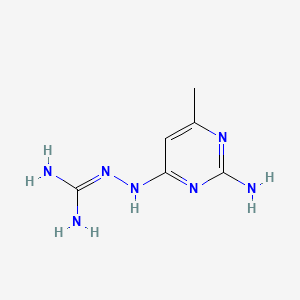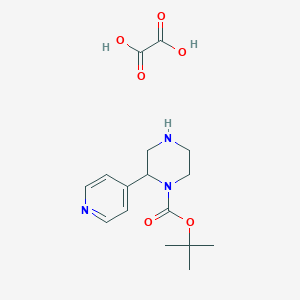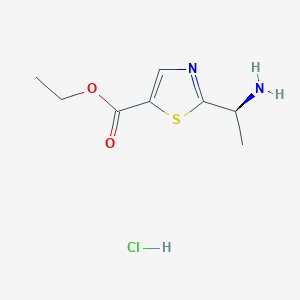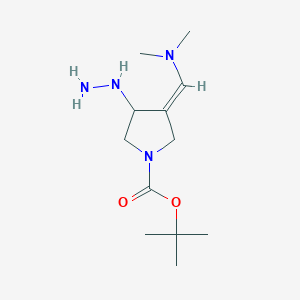
2-Amino-5-butyl-4-(4-methoxyphenyl)-6-phenylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-butyl-4-(4-methoxyphenyl)-6-phenylnicotinonitrile is a complex organic compound with the molecular formula C22H29N3O . It is a derivative of nicotinonitrile, characterized by the presence of amino, butyl, methoxyphenyl, and phenyl groups attached to the nicotinonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-butyl-4-(4-methoxyphenyl)-6-phenylnicotinonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with butylamine, followed by cyclization with malononitrile and subsequent functional group modifications . The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient synthetic routes, such as continuous flow chemistry or batch processing, to meet the demand for large quantities. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for maximizing efficiency and minimizing costs .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-butyl-4-(4-methoxyphenyl)-6-phenylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alkanes. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
2-Amino-5-butyl-4-(4-methoxyphenyl)-6-phenylnicotinonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-5-butyl-4-(4-methoxyphenyl)-6-phenylnicotinonitrile involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to physiological effects. The exact pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-butyl-4-(4-methoxyphenyl)-6-pentylnicotinonitrile
- 2-Amino-5-butyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine
Uniqueness
Compared to similar compounds, 2-Amino-5-butyl-4-(4-methoxyphenyl)-6-phenylnicotinonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C23H23N3O |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-amino-5-butyl-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C23H23N3O/c1-3-4-10-19-21(16-11-13-18(27-2)14-12-16)20(15-24)23(25)26-22(19)17-8-6-5-7-9-17/h5-9,11-14H,3-4,10H2,1-2H3,(H2,25,26) |
InChI Key |
CMUABTUCKXTAHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=C(N=C1C2=CC=CC=C2)N)C#N)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(6R)-6-methyl-7-[(1S)-1-phenylethyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B11772129.png)

![2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one hydrochloride](/img/structure/B11772147.png)
![5-Methyl-6-nitrobenzo[d]thiazole](/img/structure/B11772151.png)






![3-Amino-N-(2,3-dichlorophenyl)-4-(2-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772190.png)
